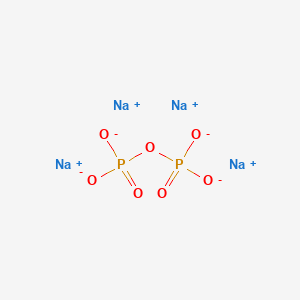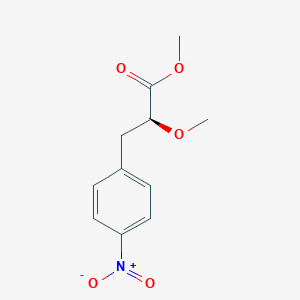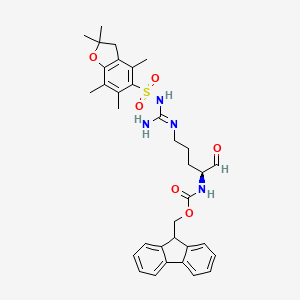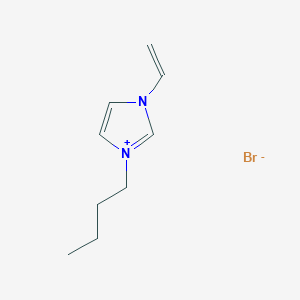
5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-adenosine
Descripción general
Descripción
5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-adenosine, also known as DMTr-m6Am, is a modified nucleoside found in RNA molecules. This modification is characterized by the addition of a methyl group at the 2'-O position of the adenosine residue and the protection of the 5'-hydroxyl group with a 4,4'-dimethoxytrityl (DMTr) group. The synthesis of DMTr-m6Am has been extensively studied due to its potential applications in RNA research.
Mecanismo De Acción
Target of Action
coli dUTP nucleotidohydrolase (dUTPase) . This enzyme plays a crucial role in maintaining the balance of dUTP and dTTP in the cell, which is essential for DNA replication and repair .
Mode of Action
The compound is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It acts as a protected nucleoside, which means it can be incorporated into a growing oligonucleotide chain without unwanted side reactions . The protecting group (4,4’-Dimethoxytrityl) can be removed under specific conditions, allowing the next nucleotide to be added .
Biochemical Pathways
The compound is involved in the synthesis of oligonucleotides, which are essential components of various biochemical pathways, including DNA replication, transcription, and repair . By controlling the sequence of nucleotides, it can influence the genetic information encoded in these molecules .
Result of Action
The compound’s action results in the synthesis of specific oligonucleotides . These molecules can be used for various purposes, such as the study of genetic information, the development of new therapeutic strategies, and the understanding of biochemical processes .
Action Environment
The action, efficacy, and stability of 5’-O-(4,4’-Dimethoxytrityl)-2’-O-methyl-adenosine are likely to be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For example, the compound is typically stored at 2-8°C , suggesting that it may be sensitive to temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-adenosine in lab experiments include its ability to enhance the stability and translation efficiency of mRNA molecules, as well as its potential role in regulating alternative splicing events. However, the synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-adenosine can be challenging, and the modification may not be suitable for all RNA molecules.
Direcciones Futuras
Future research on 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-adenosine may focus on the identification of specific RNA-binding proteins that recognize the modified nucleoside and the elucidation of the mechanism of action. Additionally, the development of new synthetic methods for 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-adenosine may facilitate its use in a wider range of RNA molecules. Finally, the potential therapeutic applications of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-adenosine in the treatment of RNA-related diseases may also be explored.
Métodos De Síntesis
The synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-adenosine involves several steps, including the protection of the 5'-hydroxyl group with a DMTr group, the methylation of the 2'-OH group, and the deprotection of the DMTr group. The most common method for the synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-adenosine is the phosphoramidite approach, which involves the coupling of the protected adenosine derivative with a phosphoramidite reagent.
Aplicaciones Científicas De Investigación
5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-adenosine has been widely used in RNA research due to its ability to enhance the stability and translation efficiency of mRNA molecules. 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-adenosine has been shown to increase the binding affinity of eIF4E, a protein that plays a critical role in the initiation of translation. This modification has also been found to regulate the splicing of pre-mRNA molecules, suggesting a potential role in alternative splicing events.
Propiedades
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O6/c1-39-23-13-9-21(10-14-23)32(20-7-5-4-6-8-20,22-11-15-24(40-2)16-12-22)42-17-25-27(38)28(41-3)31(43-25)37-19-36-26-29(33)34-18-35-30(26)37/h4-16,18-19,25,27-28,31,38H,17H2,1-3H3,(H2,33,34,35)/t25-,27-,28-,31-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRYFFDAEWYIBQ-QWOIFIOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601174260 | |
| Record name | Adenosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601174260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-methyl- | |
CAS RN |
103285-23-0 | |
| Record name | Adenosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103285-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601174260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[1-(3-Amino-3-oxopropyl)-3-(3-bromophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6590270.png)
![4-Bromo-6-phenyldibenzo[b,d]furan](/img/structure/B6590277.png)



![(3H-Imidazo[4,5-b]pyridin-6-yl)methanol](/img/structure/B6590296.png)





![2-Bromothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B6590339.png)